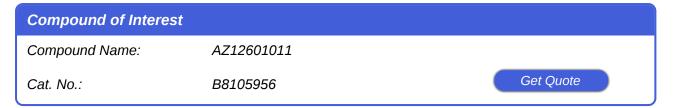


AZ12601011: A Technical Guide to its Inhibitory Profile on ALK4 and ALK7

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of **AZ12601011** on the Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 7 (ALK7). **AZ12601011** is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors, which include ALK4, ALK5 (also known as TGFBR1), and ALK7.[1][2][3] This document details the quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Data

AZ12601011 demonstrates potent inhibition of the TGF- β signaling pathway. While it is characterized as a selective inhibitor of ALK4, ALK7, and TGFBR1, specific IC50 values for ALK4 and ALK7 are not always individually reported in the public domain. The compound's potency is often characterized by its effect on TGF- β induced signaling, such as SMAD2 phosphorylation.[1][4]

For comparative context, the inhibitory activities of other known ALK4 and ALK7 inhibitors are also presented.

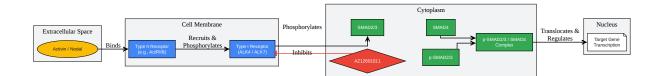


Compound	Target(s)	IC50	Kd	Notes
AZ12601011	ALK4, ALK7, TGFBR1	18 nM (TGFβ- induced reporter activity)	2.9 nM (TGFBR1)	Selectively inhibits ALK4, TGFBR1, and ALK7, leading to the inhibition of SMAD2 phosphorylation.
A 83-01	ALK4, ALK5, ALK7	45 nM (ALK4), 12 nM (ALK5), 7.5 nM (ALK7)	-	A potent inhibitor of TGF-β type I receptors.
SB-431542	ALK4, ALK5, ALK7	1 μM (ALK4), 0.75 μM (ALK5), 2 μM (ALK7)	-	A well- characterized inhibitor of ALK4, ALK5, and ALK7.

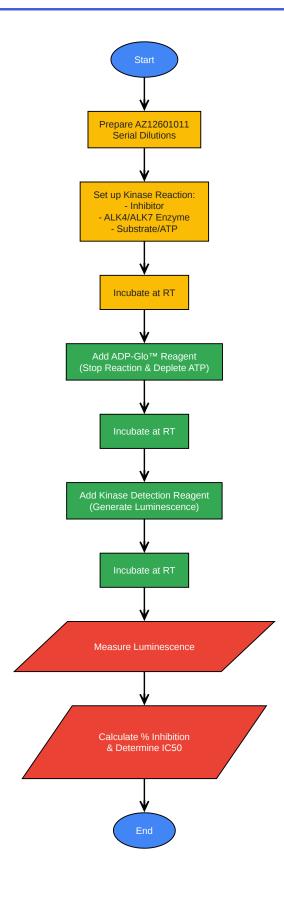
Signaling Pathway

ALK4 and ALK7 are key components of the TGF-β, Activin, and Nodal signaling pathways. These pathways are crucial for a multitude of cellular processes, including growth, differentiation, and apoptosis. Ligand binding (e.g., Activin, Nodal) to a type II receptor induces the recruitment and phosphorylation of a type I receptor, such as ALK4 or ALK7. The activated type I receptor then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. **AZ12601011** exerts its effect by inhibiting the kinase activity of ALK4 and ALK7, thereby blocking the phosphorylation of SMAD2 and the subsequent downstream signaling cascade.

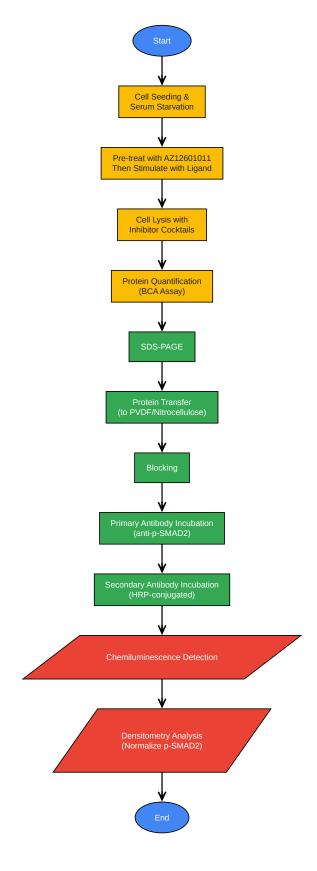












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